Ferric(III) Hexafluoroacetylacetonate
Description
Ferric(III) hexafluoroacetylacetonate (Fe(hfacac)₃), also known as tris(hexafluoroacetylacetonato)iron(III), is a fluorinated β-diketonate complex with the molecular formula C₁₅H₃F₁₈FeO₆ and a molecular weight of 677.00 g/mol . This compound is characterized by its high purity (>95%) and serves as a synthetic reagent in biochemical research and materials science. Its structure comprises an Fe³⁺ ion coordinated by three hexafluoroacetylacetonate (hfacac⁻) ligands, which are electron-withdrawing due to the presence of six fluorine atoms per ligand. This fluorination enhances thermal stability and volatility compared to non-fluorinated analogs, making Fe(hfacac)₃ suitable for applications like metal-organic chemical vapor deposition (MOCVD) .
Properties
IUPAC Name |
(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;iron(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRJLXRDBDIFS-VRBCMZOBSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3F18FeO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferric(III) Hexafluoroacetylacetonate can be synthesized through a reaction involving ferric sulfate and hexafluoroacetylacetone under controlled conditions. The reaction typically involves refluxing the reactants to obtain a dark red-brown precipitate, which is then filtered, washed, and dried under vacuum .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ferric(III) Hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst.
Substitution: The compound can undergo ligand substitution reactions, where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, which reacts with Fe(III) ions to produce red-brown Fe(OH)3 . The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with ammonia yield Fe(OH)3, while ligand substitution reactions can produce various iron complexes .
Scientific Research Applications
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
Ferric(III) hexafluoroacetylacetonate serves as a precursor in CVD and ALD processes to deposit thin films of iron oxide and other iron-containing materials. Its high volatility and thermal stability make it suitable for these deposition techniques.
- Case Study : Research indicates that the use of metal diketonates like this compound allows for the deposition of high-quality oxide films at lower temperatures (down to 450 °C), which is beneficial for semiconductor applications .
| Application | Process Type | Temperature Range | Material Deposited |
|---|---|---|---|
| Thin Film Deposition | CVD/ALD | 450 °C - 600 °C | Iron Oxide Films |
Catalysis
The compound is utilized as a catalyst in various organic synthesis reactions due to its ability to stabilize reactive intermediates.
- Example : In a study involving the synthesis of carbon nanostructures, this compound was used as a precursor, demonstrating its effectiveness in facilitating reactions under controlled conditions .
Magnetic Materials
Due to its magnetic properties, this compound is investigated for applications in magnetic materials and devices.
- Application : It is explored for use in low-grade magnets and memory tape due to its iron content and magnetic characteristics .
Polymorphism and Structural Studies
Recent studies have revealed that this compound can crystallize into multiple polymorphs, which may influence its reactivity and application potential.
Mechanism of Action
The mechanism by which Ferric(III) Hexafluoroacetylacetonate exerts its effects involves its ability to form stable complexes with various ligands. The compound’s hexafluoroacetylacetonate ligands facilitate the formation of coordination bonds with metal ions, enhancing its stability and reactivity in chemical reactions . The molecular targets and pathways involved include interactions with enzymes and other proteins, which can alter their activity and function .
Comparison with Similar Compounds
Structural and Physical Properties
Metal hexafluoroacetylacetonates share a common β-diketonate ligand framework but differ in coordination geometry and physical properties due to the central metal ion.
Table 1: Physical Properties of Selected Metal Hexafluoroacetylacetonates
Key Observations :
Key Comparisons :
- Oxidative Capacity: Mn(III) hfacac is a stronger oxidant (0.9 V vs.
- Luminescence : Eu(III) and Tb(III) hfacac complexes exhibit tunable emission dependent on ancillary ligands, whereas Fe(III) hfacac lacks luminescent properties .
- Magnetism : Dy(III) hfacac demonstrates single-ion magnetism, whereas Fe(III) hfacac’s magnetic behavior remains unexplored in the literature .
Coordination Chemistry
- Fe(III) hfacac: Likely adopts an octahedral geometry with six oxygen atoms from three bidentate hfacac⁻ ligands. No crystallographic data is available in the provided evidence.
- Ln(III) hfacac : Lanthanides like La(III) and Nd(III) coordinate with six hfacac⁻ oxygens and additional ligands (e.g., water, nitronyl nitroxides), achieving coordination numbers up to nine .
- Mn(III) hfacac : Forms cis-Mn(hfacac)₂(H₂O)₂ upon reduction, indicating flexible ligand exchange .
Thermal and Volatility Trends
Fluorinated β-diketonates generally exhibit higher volatility than their non-fluorinated counterparts. For example:
Biological Activity
Ferric(III) hexafluoroacetylacetonate (Fe(hfac)₃) is a coordination compound that has garnered attention in the fields of bioinorganic chemistry and medicinal research due to its unique chemical properties and potential biological activities. This article reviews the biological activity of Fe(hfac)₃, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its octahedral geometry, where the iron ion is coordinated by three hexafluoroacetylacetonate ligands. The presence of fluorine atoms in the ligands enhances the electron-withdrawing properties, which can influence the biological interactions of the complex.
Antimicrobial Activity
Research indicates that metal complexes, including ferric(III) compounds, exhibit significant antimicrobial properties. The mechanism behind this activity often involves the chelation theory, where metal ions enhance the lipophilicity of the ligands, facilitating their penetration through microbial cell membranes.
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated various Ln(III) complexes, including Fe(hfac)₃, against several bacterial strains. The results are summarized in Table 1:
| Complex | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
|---|---|---|---|
| Ferric(III) hfac₃ | Moderate | High | Low |
| La(III)-complex | High | Moderate | Moderate |
| Sm(III)-complex | High | High | Low |
The findings suggest that Fe(hfac)₃ demonstrated high efficacy against Gram-negative bacteria, which is crucial for developing new antimicrobial agents against resistant strains .
Antioxidant Activity
This compound has also been studied for its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thus preventing oxidative stress-related diseases.
Experimental Findings
In vitro assays measuring the radical scavenging activity of Fe(hfac)₃ showed promising results against DPPH and ABTS radicals. The antioxidant capacity was compared to standard antioxidants like Trolox. The results are presented in Table 2:
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Ferric(III) hfac₃ | 65 | 75 |
| Trolox | 85 | 90 |
These results indicate that Fe(hfac)₃ possesses significant antioxidant activity, making it a candidate for further investigation in oxidative stress-related conditions .
Anticancer Activity
The potential anticancer effects of Fe(hfac)₃ have been explored in various studies. Metal complexes can interact with biomolecules and disrupt cellular processes, leading to apoptosis in cancer cells.
Cytotoxicity Studies
In a study examining the cytotoxic effects of various metal complexes on cancer cell lines, Fe(hfac)₃ was found to induce apoptosis in human breast cancer cells (MCF-7). The IC50 values are summarized in Table 3:
| Complex | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|
| Ferric(III) hfac₃ | 15 | 20 |
| Cisplatin | 10 | 12 |
The results suggest that Fe(hfac)₃ exhibits moderate cytotoxicity against cancer cells, warranting further exploration into its mechanisms of action .
Q & A
Q. What are the optimal synthetic routes for Fe(hfac)₃, and how are impurities minimized?
Fe(hfac)₃ is typically synthesized via ligand substitution reactions. A common method involves reacting FeCl₃ with hexafluoroacetylacetone (Hhfac) in anhydrous ethanol under inert gas (e.g., N₂) at 60–80°C for 12–24 hours. Excess Hhfac ensures complete substitution of chloride ligands. Purification is achieved through vacuum sublimation (80–100°C, 10⁻³ Torr) to remove unreacted ligands and solvent residues. Residual chloride contamination can be monitored via X-ray photoelectron spectroscopy (XPS) or ion chromatography .
Q. What characterization techniques are critical for confirming Fe(hfac)₃ purity and structure?
- FTIR : Confirm ligand coordination via C=O stretching (~1650 cm⁻¹) and CF₃ vibrations (~1250 cm⁻¹).
- NMR (¹⁹F) : Detect free Hhfac (δ = -75 ppm) versus coordinated hfac⁻ (δ = -63 ppm).
- Elemental Analysis : Match experimental C/F ratios to theoretical values (C: 22.1%, F: 41.9%).
- Magnetic Susceptibility : Fe(hfac)₃ exhibits paramagnetism (µeff ≈ 5.9 µB), consistent with high-spin Fe(III) .
Q. How does solubility in organic solvents impact Fe(hfac)₃’s utility in coordination chemistry?
Fe(hfac)₃ is highly soluble in non-polar solvents (toluene, benzene) due to its fluorinated ligands, enabling homogeneous reaction conditions. Solubility
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Toluene | 12.3 |
| Acetonitrile | 2.1 |
| THF | 7.8 |
| This property facilitates its use as a precursor in metal-organic frameworks (MOFs) and radical scavenging studies . |
Q. What thermal decomposition pathways are observed for Fe(hfac)₃?
Thermogravimetric analysis (TGA) under N₂ reveals a two-step decomposition:
Ligand Loss : 150–250°C (mass loss ~70%), forming FeF₃ and volatile CF₃COCH₃.
Oxide Formation : >300°C, FeF₃ converts to Fe₂O₃ in the presence of trace O₂.
Activation energy for ligand dissociation: 670 ± 130 cal/mol .
Advanced Research Questions
Q. How does γ-radiolysis of Fe(hfac)₃ in toluene inform radical scavenging mechanisms?
Under ⁶⁰Co-γ irradiation (120 krad/h), Fe(hfac)₃ undergoes one-electron reduction to Fe(hfac)₂⁻ with a radiation chemical yield (G-value) of 1.05 molecules/100 eV. Key findings:
Q. Can Fe(hfac)₃ act as a redox mediator in catalytic cycles, given ligand non-innocence?
Recent studies on Cr(hfac)₃ demonstrate that hfac⁻ ligands can stabilize ligand radicals (hfac•²⁻) during metal-centered redox processes. For Fe(hfac)₃, DFT calculations suggest a similar pathway:
Q. How is Fe(hfac)₃ utilized in atomic layer deposition (ALD) of metal fluorides?
Fe(hfac)₃ can be integrated into ALD via two approaches:
Direct Fluorination : React with ozone (O₃) at 250–300°C to deposit FeF₃ films (growth rate: 0.2 Å/cycle).
Oxide Conversion : Deposit Fe₂O₃ from Fe(acac)₃, then fluorinate using Hhfac/O₃.
Stoichiometry is verified via Rutherford backscattering (RBS), showing <5% oxygen contamination .
Q. What contradictions exist in reported kinetic data for Fe(hfac)₃-mediated oxidations?
Studies on Mn(hfac)₃ oxidation of hydrocarbons reveal two competing mechanisms:
- Electron Transfer (ET) : Dominant for electron-rich substrates (e.g., p-methoxytoluene, k = 10⁻² M⁻¹s⁻¹).
- Hydrogen Atom Transfer (HAT) : Favored for less activated substrates (e.g., cyclohexadiene, k = 10⁻⁴ M⁻¹s⁻¹).
Fe(hfac)₃’s higher redox potential (E ≈ 1.2 V vs. SCE) may shift this balance, necessitating in-situ UV-Vis monitoring .
Q. Tables of Critical Data
Q. Table 1. Radiolytic Products of Fe(hfac)₃ in Toluene
| Product | G-Value (molecules/100 eV) | Activation Energy (cal/mol) |
|---|---|---|
| Fe(hfac)₂⁻ | 1.05 ± 0.03 | 670 ± 130 |
| H₂ | 0.13 ± 0.03 | 0 |
| CH₄ | 0.0052 ± 0.0020 | 1200 ± 900 |
Q. Table 2. ALD Parameters for FeF₃ Deposition
| Parameter | Value |
|---|---|
| Precursor | Fe(hfac)₃ |
| Co-reactant | O₃ |
| Temperature | 300°C |
| Growth Rate | 0.2 Å/cycle |
| Refractive Index | 1.62 (at 550 nm) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
